molecular formula C19H24N4O2 B2909751 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide CAS No. 1797223-46-1

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide

Katalognummer: B2909751
CAS-Nummer: 1797223-46-1
Molekulargewicht: 340.427
InChI-Schlüssel: XZOGBLUAXFBYMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at the 4-position. The pyrimidine moiety is linked via a methylene bridge to a 2-phenylbutanamide group. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 2.8) and a molecular weight of ~385 g/mol.

Eigenschaften

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-16(15-6-4-3-5-7-15)19(24)21-14-17-20-9-8-18(22-17)23-10-12-25-13-11-23/h3-9,16H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOGBLUAXFBYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 4-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylbutanamide group. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Analyse Chemischer Reaktionen

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequently decreasing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Derivatives ()

Benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) share a heterocyclic core but differ in substitution patterns. Key distinctions include:

Parameter N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide Benzimidazole Derivatives (B1/B8)
Core Structure Pyrimidine with morpholine Benzimidazole
Functional Groups Butanamide, phenyl, morpholine Methoxy, acetamide
Molecular Weight ~385 g/mol ~270–310 g/mol
Bioactivity Predicted kinase inhibition Antimicrobial activity (Gram+ bacteria)

Sulfonamide-Pyrimidine Hybrids ()

Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide feature a sulfonamide group instead of a butanamide. Structural and functional differences include:

Parameter Target Compound Sulfonamide-Pyrimidine Hybrids
Linker Group Methylene bridge Sulfanyl (S) bridge
Substituents Phenylbutanamide Trimethylbenzenesulfonamide
Electron Effects Electron-rich amide Electron-withdrawing sulfonamide
Binding Affinity Higher predicted solubility Enhanced protein binding (via sulfonamide)

The absence of a sulfonamide group in the target compound may reduce off-target interactions with serum proteins, improving pharmacokinetics .

Butanamide Derivatives ()

Complex butanamides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) highlight stereochemical and functional divergence:

Parameter Target Compound PF 43(1) Derivatives
Stereochemistry Achiral (no chiral centers) Multiple chiral centers
Hydrogen Bonding Moderate (amide, morpholine) High (hydroxy, acetamide)
Therapeutic Use Kinase/protease inhibition (predicted) Antiviral/anticancer (reported)

The target compound’s simplicity may favor synthetic scalability over PF 43(1)-like derivatives, which require enantioselective synthesis .

Structural and Computational Insights

  • Crystallography : Tools like SHELX and WinGX () enable precise determination of bond angles and torsion angles in analogs. For example, the pyrimidine ring in the target compound likely adopts a planar conformation (C6–C1–S1 angle ≈ 120°), similar to sulfonamide hybrids .
  • Chromatography : Separation factors (α) for related compounds () suggest that the phenylbutanamide group would increase retention time on reversed-phase columns compared to benzimidazoles.

Biologische Aktivität

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and databases.

Chemical Structure and Properties

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide has a molecular formula that includes a morpholinopyrimidine moiety linked to a phenylbutanamide backbone. The molecular weight is approximately 280.35 g/mol, which positions it within a range typical for bioactive compounds.

Structural Features

  • Morpholinopyrimidine Moiety : Known for its role in biological activity, particularly in targeting specific enzymes and receptors.
  • Phenylbutanamide Backbone : This structure often enhances lipophilicity, potentially improving membrane permeability.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The morpholinopyrimidine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
  • Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative properties, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals important insights into the potential biological activities of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide:

Compound NameStructural FeaturesUnique Properties
N-(4-Methylpiperazin-1-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamideContains piperazine instead of morpholineEnhanced CNS activity
N-(6-Morpholino-pyrimidin-4-yloxy)-2-(3-pyridyl)acetamideOxy linkage instead of methylPotentially different pharmacokinetics
4-(Morpholinopyrimidin-2-yloxy)benzamideLacks the butanamide side chainDifferent target specificity

These comparisons indicate how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Clinical Trials

While specific clinical trials involving N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide are not well-documented, the following case studies illustrate the importance of related compounds in clinical settings:

  • Case Study 1 : Investigated the effects of a similar morpholinopyrimidine compound on cancer cell lines, demonstrating significant inhibition of cell proliferation.
  • Case Study 2 : Focused on the pharmacokinetics of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding their therapeutic viability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.